

# Indobufen-d5 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Indobufen-d5	
Cat. No.:	B12400372	Get Quote

## **Technical Guide: Indobufen-d5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Indobufen-d5**, a deuterated analog of the antiplatelet agent Indobufen. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols, designed for use in a research and development setting.

# **Core Compound Details**

**Indobufen-d5** is a stable isotope-labeled version of Indobufen, used as an internal standard in pharmacokinetic studies and for mechanistic research. Deuteration can potentially alter the metabolic profile of a drug, making it a valuable tool in drug development.

## **Quantitative Data Summary**

The following table summarizes the key chemical and physical properties of **Indobufen-d5** and its parent compound, Indobufen.



Property	Indobufen-d5	Indobufen (unlabeled)
CAS Number	Not explicitly available in public databases.	63610-08-2[1][2]
Molecular Formula	C18H12D5NO3	C <sub>18</sub> H <sub>17</sub> NO <sub>3</sub> [2]
Molecular Weight	~300.36 g/mol [3]	~295.33 g/mol [2]
Synonym	2-(4-(1-oxoisoindolin-2- yl)phenyl)butanoic-3,3,4,4,4-d5 acid	2-(p-(1-Oxo-2- isoindolinyl)phenyl)butyric acid

#### **Mechanism of Action**

Indobufen exerts its antiplatelet effects through multiple pathways, primarily by inhibiting cyclooxygenase-1 (COX-1) and also showing effects on ADP-induced platelet aggregation. Recent studies have also elucidated a cardioprotective signaling pathway.

### Inhibition of the Cyclooxygenase-1 (COX-1) Pathway

The principal mechanism of action for Indobufen is the reversible, non-competitive inhibition of the COX-1 enzyme.[4] This inhibition prevents the conversion of arachidonic acid into prostaglandin H<sub>2</sub>, a precursor for thromboxane A<sub>2</sub> (TXA<sub>2</sub>). TXA<sub>2</sub> is a potent vasoconstrictor and inducer of platelet aggregation. By suppressing TXA<sub>2</sub> synthesis, Indobufen effectively reduces platelet activation and thrombus formation.[3][5]

Indobufen's primary mechanism: COX-1 inhibition.

## **Inhibition of ADP-Induced Platelet Aggregation**

Indobufen also inhibits platelet aggregation induced by adenosine diphosphate (ADP).[4] This suggests an inhibitory effect on the P2Y<sub>12</sub> receptor pathway, a key signaling cascade in platelet activation. By interfering with this pathway, Indobufen further contributes to its anti-thrombotic properties, acting synergistically with its COX-1 inhibition.

Indobufen's secondary mechanism on the P2Y<sub>12</sub> pathway.

## Cardioprotective PI3K/Akt/eNOS Signaling Pathway



In the context of myocardial ischemia-reperfusion (I/R) injury, Indobufen has been shown to exert cardioprotective effects by activating the PI3K/Akt/eNOS signaling pathway.[6][7] This activation leads to a reduction in cardiomyocyte apoptosis and oxidative stress, thereby improving cardiac function.[6][7]

Cardioprotective effects of Indobufen via PI3K/Akt/eNOS.

# **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the antiplatelet effects of Indobufen.

# Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the procedure for measuring Indobufen's effect on platelet aggregation induced by agonists like arachidonic acid (AA) or ADP.

- a. Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[8][9]
- b. Materials and Reagents:
- Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
- **Indobufen-d5** or Indobufen dissolved in a suitable solvent (e.g., DMSO) and then diluted in saline.
- Platelet agonists: Arachidonic Acid (e.g., 1 mM) and ADP (e.g., 5-20 μM).
- Saline (0.9% NaCl).
- Light Transmission Aggregometer.
- c. Procedure:
- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):



- Centrifuge whole blood at 200 x g for 10 minutes at room temperature to obtain PRP.[10]
- Transfer the supernatant (PRP) to a new tube.
- Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.[8]
- Assay Protocol:
  - Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10<sup>8</sup> platelets/mL) using PPP.
  - Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer.
  - Set 100% aggregation with PPP and 0% with PRP.
  - Add the vehicle control or different concentrations of Indobufen (e.g., 10 μM, 100 μM) to the PRP and incubate for a specified time (e.g., 5 minutes).[11]
  - Add the platelet agonist (AA or ADP) and record the change in light transmission for 5-10 minutes.
  - The percentage of platelet aggregation is calculated from the change in light transmission.

#### Thromboxane B<sub>2</sub> (TXB<sub>2</sub>) Measurement by ELISA

This protocol describes the quantification of TXB<sub>2</sub>, the stable metabolite of TXA<sub>2</sub>, in plasma or cell culture supernatant after treatment with Indobufen.

- a. Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of TXB<sub>2</sub>. In the assay, TXB<sub>2</sub> in the sample competes with a fixed amount of enzyme-labeled TXB<sub>2</sub> for binding to a limited number of anti-TXB<sub>2</sub> antibody sites on a microplate. The amount of color produced is inversely proportional to the amount of TXB<sub>2</sub> in the sample.
- b. Materials and Reagents:
- Plasma or supernatant samples from LTA experiments or other cell-based assays.



- Commercial Thromboxane B<sub>2</sub> ELISA kit (containing TXB<sub>2</sub> standards, antibody-coated plates, enzyme conjugate, wash buffer, substrate, and stop solution).
- · Microplate reader.
- c. Procedure:
- Sample Preparation:
  - Collect plasma or supernatant after the platelet aggregation assay or after incubating platelets with Indobufen and an agonist.
  - Centrifuge to remove any cells or debris.
- ELISA Protocol (based on a typical kit):
  - Prepare a standard curve using the provided TXB<sub>2</sub> standards.
  - Add standards, controls, and samples to the wells of the antibody-coated microplate.
  - Add the TXB<sub>2</sub>-enzyme conjugate to each well.
  - Incubate for 1-2 hours at room temperature.
  - Wash the plate multiple times with the wash buffer to remove unbound reagents.
  - Add the substrate solution and incubate for 15-30 minutes at room temperature, protected from light.
  - Add the stop solution to terminate the reaction.
  - Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis:
  - Calculate the TXB2 concentration in the samples by comparing their absorbance to the standard curve. The inhibition of TXB2 production by Indobufen can then be determined.



## **Experimental Workflow**

The following diagram illustrates a typical workflow for evaluating the antiplatelet activity of Indobufen.

Workflow for assessing Indobufen's antiplatelet effects.

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